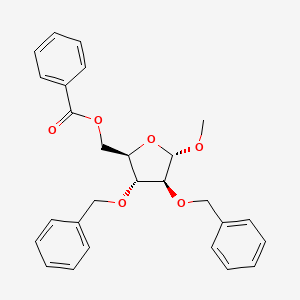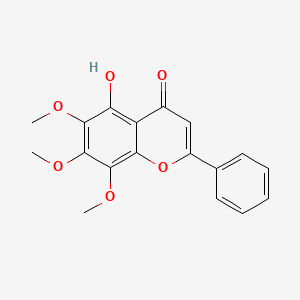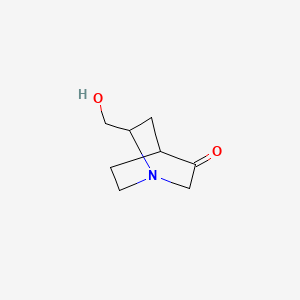![molecular formula C7H10N4O3S B13822793 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an acetylamino group attached to the triazole ring and a sulfanyl group linked to a propanoic acid moiety
準備方法
The synthesis of 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid can be achieved through multiple synthetic routes. . This method allows for the efficient preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives, including 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid, have been studied for their potential as antiviral, antibacterial, antifungal, and anticancer agents . Additionally, these compounds are explored for their role as enzyme inhibitors and their ability to modulate various biological pathways. In the industrial sector, triazole derivatives are used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The sulfanyl group may also contribute to the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.
類似化合物との比較
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid can be compared with other similar compounds, such as {[2-(acetylamino)-1,3-thiazol-5-yl]sulfanyl}acetic acid . Both compounds contain an acetylamino group and a sulfanyl group, but they differ in their heterocyclic rings (triazole vs. thiazole). This difference in structure can lead to variations in their biological activity and chemical reactivity. Other similar compounds include various 1,3,4-thiadiazole derivatives, which also exhibit diverse biological activities and are used in similar applications .
特性
分子式 |
C7H10N4O3S |
|---|---|
分子量 |
230.25 g/mol |
IUPAC名 |
3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C7H10N4O3S/c1-4(12)8-6-9-7(11-10-6)15-3-2-5(13)14/h2-3H2,1H3,(H,13,14)(H2,8,9,10,11,12) |
InChIキー |
DTPQRWXXUPNPCB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=NN1)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)

![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)

![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)

![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)



